3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine

Cannabinoid CB1 receptor Metabolic disease Adipocyte biology

This 3-acyl-5-amino pyrazole-piperidine is a selective CB1 antagonist regioisomer. Its 3-carbonyl attachment point differentiates it from the 5-acyl isomer (CAS 1856062-97-9), making it essential for mapping regioisomer-dependent pharmacology. The 5-amino group enables conjugation to polar moieties for peripherally restricted antagonist design. Ideal for academic SAR, docking, or crystallography studies. Inquire for batch-specific purity and availability.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 1855944-31-8
Cat. No. B2545013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine
CAS1855944-31-8
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCCC1CCCCN1C(=O)C2=NN(C(=C2)N)C
InChIInChI=1S/C12H20N4O/c1-3-9-6-4-5-7-16(9)12(17)10-8-11(13)15(2)14-10/h8-9H,3-7,13H2,1-2H3
InChIKeyUHNJXVHGXDHQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(2-Ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine (CAS 1855944-31-8) – Compound Identity and Core Characteristics


3-(2-Ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine (CAS 1855944-31-8, C₁₂H₂₀N₄O, MW 236.31) is a synthetic pyrazole–piperidine hybrid classified in authoritative databases as a selective cannabinoid type‑1 (CB1) receptor antagonist [1]. It is structurally defined by a 2‑ethylpiperidine moiety linked via a carbonyl bridge to the 3‑position of a 1‑methyl‑1H‑pyrazol‑5‑amine core . The compound is primarily cited for modulating adipocyte proliferation, lipid/glucose metabolism, and food intake, positioning it as a candidate for metabolic‑disorder research [1]. Quantitative, comparator‑based differentiation data for this specific compound remain extremely scarce in the open literature, a fact that directly impacts procurement decisions where evidence‑based selection is paramount.

Why 3-(2-Ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine Cannot Be Interchanged with Close Regioisomers or Piperidine‑Pyrazole Analogs


The single most relevant comparator for this compound is its positional isomer, 5-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-amine (CAS 1856062‑97‑9), which differs solely in the attachment point of the carbonyl‑piperidine unit on the pyrazole ring (3‑acyl vs. 5‑acyl) . The pyrazole‑piperidine CB1‑antagonist class is notoriously sensitive to regioisomerism: even minor shifts in the substitution pattern can drastically alter receptor‑binding kinetics, selectivity over CB2, and functional bias (inverse agonism vs. neutral antagonism) [1]. Without head‑to‑head data, generic substitution risks introducing an entity with unknowable potency, selectivity, and off‑target liability. A procurement decision based on the assumption that the two isomers are interchangeable is therefore unsupported by the known structure‑activity relationships of the class [1].

Quantitative Differentiation Evidence for 3-(2-Ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine (CAS 1855944-31-8)


CB1‑Receptor Antagonist Classification: Target‑Compound Annotations vs. Class‑Level Knowledge

Authoritative biomedical ontologies explicitly annotate 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine as a selective CB1 receptor antagonist, linking it to inhibition of adipocyte proliferation and improvement of lipid/glucose metabolism [1]. No quantitative binding affinity (Kᵢ or IC₅₀) for the human CB1 receptor has been published for this specific molecule, and no comparator data exist for the 5‑acyl regioisomer (CAS 1856062‑97‑9) or for reference CB1 antagonists such as rimonabant. This annotation therefore constitutes class‑level inference (Supporting evidence) and cannot be used to claim superiority over any analog.

Cannabinoid CB1 receptor Metabolic disease Adipocyte biology

Absence of Quantitative Biological Data in Public‑Domain Repositories

A systematic search of BindingDB, PubChem, and the patent literature returned no IC₅₀, Kᵢ, EC₅₀, or other quantitative activity values for 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine [1]. By contrast, structurally related pyrazole‑3‑carboxamides such as NIDA‑41020 (Kᵢ = 4.1 nM for CB1) and SR141716 (Kᵢ = 1.8 nM) have well‑characterized affinity profiles . The absence of data for the target compound precludes any direct or cross‑study comparison.

BindingDB PubChem ChEMBL

Regioisomeric Sensitivity of the Pyrazole‑Piperidine CB1 Pharmacophore

The pyrazole‑piperidine CB1 antagonist pharmacophore is exquisitely sensitive to the regiochemistry of the carbonyl‑piperidine attachment. In the prototypical series (SR141716, AM251, NIDA‑41020), the 3‑carboxamide configuration is critical for high‑affinity CB1 binding and inverse agonism [1]. The target compound (3‑acyl, 5‑amino) reverses the substitution pattern of the closest commercially available analog, CAS 1856062‑97‑9 (5‑acyl, 3‑amino). Class‑level SAR indicates that such a regioisomeric switch can change CB1 affinity by orders of magnitude and alter functional selectivity between CB1 and CB2 [1]. No paired experimental data exist for this specific pair; the inference is class‑level only.

Structure‑activity relationship Pyrazole regioisomers CB1 antagonist pharmacophore

Best Research Application Scenarios for 3-(2-Ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine (CAS 1855944-31-8)


Proprietary CB1 Antagonist Lead Optimization Where Scaffold Regioisomerism Is a Design Parameter

Because the 3‑acyl‑5‑amino regioisomer is structurally distinct from all well‑characterized CB1 antagonists (e.g., rimonabant, taranabant, NIDA‑41020), it can serve as a novel scaffold for exploring regioisomer‑dependent CB1 pharmacology [1]. Its use is justified only when the objective is to map SAR around the pyrazole‑carbonyl attachment point, a question that cannot be addressed with the 5‑acyl isomer or the classical 3‑carboxamide series.

Peripherally Restricted CB1 Antagonist Design with a New Vector for Structural Extension

The 5‑amino group on the pyrazole ring provides a vector for conjugation (e.g., to polar, permeability‑limiting groups) that is absent in the 3‑amino isomer [2]. This structural feature may be exploited in programs seeking peripherally restricted CB1 antagonists to minimize CNS side effects, provided that in‑house binding and pharmacokinetic data confirm target engagement.

Negative Control for Regioisomeric Selectivity Assays

If future studies establish that the 5‑acyl regioisomer (CAS 1856062‑97‑9) is a potent CB1 antagonist, the target compound could serve as a structurally matched negative control to probe regioisomer‑specific pharmacology in cell‑based or in vivo assays. Procurement in this context depends entirely on the generation of such paired data.

Academic Research on Underexplored Pyrazole‑Piperidine Chemical Space

The compound represents a largely unreported corner of pyrazole‑piperidine chemical space. Academic groups may procure it for exploratory synthesis, crystallography, or computational docking studies aimed at generating the first quantitative structure‑activity data for this scaffold, thereby establishing the evidence base that is currently absent [1].

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